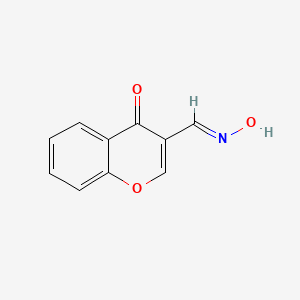

4-Oxo-4H-chromene-3-carbaldehyde oxime

Übersicht

Beschreibung

4-Oxo-4H-chromene-3-carbaldehyde, also known as 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, is a derivative of coumarin . It is used in the synthesis of functionalized chromeno .

Synthesis Analysis

A concise, efficient one-pot synthesis of functionalized chromeno derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis

The molecular formula of 4-oxo-4H-chromene-3-carbaldehyde is C10H6O3 . The structure of a related compound, 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, was determined by spectral methods and X-ray analysis .Chemical Reactions Analysis

Transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA in benzene and toluene were studied .Physical And Chemical Properties Analysis

The molecular weight of 4-oxo-4H-chromene-3-carbaldehyde is 174.156 g/mol . A related compound, functionalized chromeno, is a yellow solid with a melting point of 212–214 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Chromone derivatives have shown promising anticancer potential . For instance, a study described the bioactivity and the structure-activity relationship (SAR) of newly synthesized chromone derivatives against triple-negative breast cancer (TNBC) MDA-MB-231 cells . Among the compounds tested, one exerted a growth inhibitory effect on the TNBC-derived MDA-MB-231 cells .

Anti-Diabetic Activity

Chromone derivatives have been recognized for their anti-diabetic properties . The type, number, and position of substituents connected to the chromone core play a vital role in determining these pharmacological activities .

Antimicrobial Activity

Chromone derivatives have been found to possess antimicrobial properties . For example, new hybrid molecules showed in vitro antimycobacterial activity .

Anti-Inflammatory Activity

Chromone derivatives have also displayed anti-inflammatory properties . The substitution pattern of the chromone scaffold determines different types of biological activities, including anti-inflammatory effects .

Antioxidant Activity

Chromone derivatives have been found to possess antioxidant properties . These properties are determined by the type, number, and position of substituents connected to the chromone core .

Anti-Alzheimer Agents

Chromone derivatives have been discussed as potential anti-Alzheimer agents . The main aim is to highlight the diversified pharmacological activities exhibited by chromone hybrid molecules .

Neuroprotective Potential

Chromone derivatives have shown neuroprotective potential . Medicinal properties exhibited by chromone derivatives include neuroprotective effects .

HIV Inhibitory Potential

Chromone derivatives have shown HIV inhibitory potential . This is another example of the diverse pharmacological activities exhibited by chromone derivatives .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

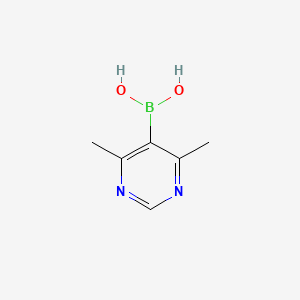

IUPAC Name |

3-[(E)-hydroxyiminomethyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIBNGDNUPBZNT-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4H-chromene-3-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)